molecular formula C13H17NO4 B1629761 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid CAS No. 219935-32-7

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid

Cat. No.: B1629761
CAS No.: 219935-32-7
M. Wt: 251.28 g/mol
InChI Key: VWYBZJICHYTQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid is an organic compound that features a benzoic acid core with a morpholine group attached via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-(morpholin-4-yl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the morpholin-4-yl-ethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Morpholin-4-YL-ethoxy)-benzoic acid involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-morpholin-4-yl-ethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    2-(Morpholin-4-yl)ethoxybenzoic acid: Similar structure but with the morpholine group attached at a different position on the benzoic acid ring.

Uniqueness

3-(2-Morpholin-4-YL-ethoxy)-benzoic acid is unique due to the specific positioning of the morpholine group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10H,4-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYBZJICHYTQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629773
Record name 3-[2-(Morpholin-4-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219935-32-7
Record name 3-[2-(Morpholin-4-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the material of ethyl 3-{[2-(4-morpholinyl)ethyl]oxy}benzoate D47 (98 mg) was added HCl (0.5 mL, 16.46 mmol) at room temperature. The reaction was stirred at 100° for 2.5 hours. The mixture was concentrated in vacuo. To the residue was added 2 ml of ether and stirred for 0.5 hours, filtered. The filtrate was evaporated in vacuo to give the expected product D51 in 90 mg, as a white solid. LCMS Retention time=0.84 mins, [M+H]+ 252 (5 min run)
Name
ethyl 3-{[2-(4-morpholinyl)ethyl]oxy}benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
Reactant of Route 3
3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Morpholin-4-YL-ethoxy)-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Morpholin-4-YL-ethoxy)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.